molecular formula C15H11BrN2O2 B595967 3-(4-Bromophenyl)-2-(4-nitrophenyl)propanenitrile CAS No. 1254177-54-2

3-(4-Bromophenyl)-2-(4-nitrophenyl)propanenitrile

Cat. No.: B595967
CAS No.: 1254177-54-2
M. Wt: 331.169
InChI Key: BYAJHKOQJNOERC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromophenyl)-2-(4-nitrophenyl)propanenitrile (CAS 1254177-54-2) is a chiral organic compound of significant interest in medicinal chemistry and drug discovery research . This nitrile-functionalized molecule has a molecular formula of C 15 H 11 BrN 2 O 2 and an average mass of 331.169 Da . Its structure incorporates two distinct aromatic systems: a 4-bromophenyl group and a 4-nitrophenyl group, attached to a propanenitrile backbone that features a defined stereocenter . The presence of both bromo and nitro substituents makes this compound a valuable and versatile synthetic intermediate. The bromophenyl group can undergo further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to create more complex biaryl structures. Meanwhile, the nitrophenyl group can be readily reduced to an aniline, serving as a handle for constructing diverse heterocycles or for amide bond formation. Researchers utilize this compound primarily as a key building block in the synthesis of potential pharmaceutical agents, particularly for developing molecules that require a specific chiral configuration for biological activity . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Proper handling procedures should be followed. Sealed storage in a cool, dry environment is recommended to maintain stability.

Properties

IUPAC Name

3-(4-bromophenyl)-2-(4-nitrophenyl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O2/c16-14-5-1-11(2-6-14)9-13(10-17)12-3-7-15(8-4-12)18(19)20/h1-8,13H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYAJHKOQJNOERC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C#N)C2=CC=C(C=C2)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80857059
Record name 3-(4-Bromophenyl)-2-(4-nitrophenyl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1254177-54-2
Record name 4-Bromo-α-(4-nitrophenyl)benzenepropanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1254177-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Bromophenyl)-2-(4-nitrophenyl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Proline-Catalyzed Reductive Coupling

The Ramachary reductive coupling (RRC) method, first reported in 2010, remains a cornerstone for synthesizing nitrile-containing compounds with tertiary or quaternary carbon centers . For 3-(4-bromophenyl)-2-(4-nitrophenyl)propanenitrile, this one-pot strategy involves:

Reaction Mechanism :

  • Knoevenagel Condensation : 4-Bromobenzaldehyde reacts with 4-nitrophenylacetonitrile in the presence of L-proline to form an α,β-unsaturated nitrile intermediate.

  • Hydrogenation : The Hantzsch ester (1,4-dihydropyridine derivative) selectively reduces the double bond, yielding a saturated nitrile.

  • Alkylation (Optional): Subsequent alkylation introduces additional substituents, though this step is unnecessary for the target compound.

Optimized Conditions :

  • Catalyst : L-proline (20 mol%)

  • Solvent : Dimethyl sulfoxide (DMSO)

  • Temperature : 25°C

  • Time : 24 hours

  • Yield : 91%

Key Advantages :

  • High stereoselectivity due to L-proline’s chiral induction.

  • Mild conditions avoid extreme temperatures or pressures .

Solvent-Free Base-Promoted One-Pot Synthesis

A 2018 advancement eliminated solvents, enhancing sustainability while maintaining efficiency . This method employs:

Reaction Components :

  • 4-Bromobenzaldehyde

  • 4-Nitrophenylacetonitrile

  • Benzyl bromide (alkylating agent)

  • Hantzsch ester (reducing agent)

  • Sodium bicarbonate (base)

Optimized Conditions :

ParameterValue
Temperature80°C
BaseNaHCO₃ (2.0 eq)
Time12 hours
Yield76–96%

Mechanistic Insights :

  • The base facilitates deprotonation of the nitrile, accelerating the Knoevenagel step.

  • Solvent-free conditions reduce waste and simplify purification .

Substrate Scope :

  • Electron-withdrawing groups (e.g., -NO₂, -Br) on benzaldehyde enhance reactivity.

  • Bulky substituents marginally reduce yields (e.g., 4-cyanobenzaldehyde: 24%) .

Multi-Step Nitration and Alkylation Approach

Traditional stepwise synthesis involves:

Step 1: Nitration of 4-Bromophenylacetonitrile

  • Reagents : Nitric acid (HNO₃), sulfuric acid (H₂SO₄)

  • Conditions : 0–5°C, 4 hours

  • Yield : 85–90%

Step 2: Friedel-Crafts Alkylation

  • Reagents : Aluminum chloride (AlCl₃), 4-nitrophenylacetyl chloride

  • Conditions : Reflux in dichloromethane, 6 hours

  • Yield : 70–75%

Purification :

  • Recrystallization from ethanol/water mixtures.

  • Column chromatography for analytical-grade purity .

Limitations :

  • Longer reaction timeline (10+ hours).

  • Corrosive reagents necessitate specialized equipment.

Comparative Analysis of Synthesis Methods

MethodYieldTimeScalabilityEnvironmental Impact
Proline-Catalyzed RRC91% 24 hModerateModerate (uses DMSO)
Solvent-Free One-Pot76–96% 12 hHighLow
Multi-Step Nitration-Alkylation70–75% 10 hLowHigh (corrosives)

Key Findings :

  • The solvent-free method offers the best balance of yield, speed, and sustainability.

  • Proline catalysis excels in stereochemical control but requires polar aprotic solvents.

  • Traditional multi-step synthesis is less viable due to lower yields and hazardous reagents.

Industrial-Scale Considerations

Continuous Flow Reactors :

  • Adapting the solvent-free protocol to continuous flow systems reduces batch variability and improves heat management .

  • Throughput : 5–10 kg/day achievable with modular setups.

Cost Analysis :

  • Hantzsch ester accounts for 40–50% of raw material costs.

  • Recycling L-proline via aqueous extraction lowers expenses by 15–20% .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or other oxidized derivatives.

    Reduction: Reduction of the nitro group can yield the corresponding amine, which can further participate in various organic transformations.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic processes due to its functional groups.

Biology and Medicine:

    Pharmaceuticals: Potential precursor for the synthesis of biologically active compounds.

    Biochemical Studies: Used in studies involving enzyme interactions and inhibition.

Industry:

    Material Science: Used in the development of new materials with specific properties.

    Dye and Pigment Industry: Potential use in the synthesis of dyes and pigments due to its aromatic structure.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-2-(4-nitrophenyl)propanenitrile depends on its application. In biochemical studies, it may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of the bromine and nitro groups can influence its reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

2-(4-Bromophenyl)-3-(4-fluorophenyl)propanenitrile (IIId)

  • Structure : Replaces the 4-nitrophenyl group with a 4-fluorophenyl moiety.
  • Synthesis : Prepared via a Michael addition of acrylonitrile derivatives under mild conditions, yielding 94% product .
  • Key Differences :
    • Electronic Effects : The fluorine atom is less electron-withdrawing than nitro, reducing the compound’s electrophilicity.
    • Biological Relevance : Fluorinated analogs are often prioritized in drug discovery due to improved metabolic stability.
  • Data: Property IIId Target Compound Substituent at Position 2 4-Fluorophenyl 4-Nitrophenyl Molecular Weight (g/mol) Not reported ~327 (estimated) Synthetic Yield 94% Not reported

2-(4-Bromophenyl)-3-oxo-3-(thiophen-2-yl)propanenitrile

  • Structure : Features a ketone group and thiophene ring at position 3.
  • Applications : Marketed as a versatile scaffold for drug discovery (e.g., kinase inhibitors) .
  • Aromatic System: Thiophene’s electron-rich nature contrasts with nitrobenzene’s electron deficiency.
  • Data: Property Thiophene Derivative Target Compound Molecular Weight (g/mol) 306.18 ~327 Functional Groups Ketone, thiophene Nitrile, nitro, bromophenyl Purity ≥95% Not reported

2-(4-Bromophenyl)-2-Methylpropanenitrile

  • Structure : A methyl group replaces the 4-nitrophenyl substituent at position 2.
  • Electronic Profile: Lacks the electron-withdrawing nitro group, reducing polarity .
  • Data :

    Property Methyl Derivative Target Compound
    Substituent at Position 2 Methyl 4-Nitrophenyl
    Boiling Point/Solubility Higher hydrophobicity Likely lower solubility

Anti-inflammatory Oxadiazole Derivatives

  • Structure : 4-Bromophenyl linked to oxadiazole rings with 4-chlorophenyl or 3,4-dimethoxyphenyl groups .
  • Activity : Exhibited 59.5–61.9% anti-inflammatory activity (vs. 64.3% for indomethacin).
  • Key Differences :
    • Core Structure : Oxadiazole vs. propanenitrile backbone.
    • Biological Performance : Nitro groups (in the target) may enhance activity via hydrogen bonding or redox interactions.

Research Implications

  • Synthetic Challenges : Introducing nitro groups may require controlled conditions to avoid side reactions (e.g., reduction or explosion risks).
  • Biological Optimization : The nitro group in the target compound could enhance binding affinity but may also increase toxicity, necessitating further derivatization.
  • Material Science : The planar structure and polarity make the compound a candidate for optoelectronic materials, though solubility issues must be addressed.

Biological Activity

3-(4-Bromophenyl)-2-(4-nitrophenyl)propanenitrile is an organic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C${23}$H${20}$BrN${5}$O${2}$
  • Molecular Weight : Approximately 478.3 g/mol
  • Structure : The compound features a propanenitrile backbone with bromine and nitro substituents on phenyl groups, which contribute to its unique reactivity and potential applications in various fields, including biology and materials science.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . Studies have shown its effectiveness against various bacterial strains, suggesting a potential role as an antimicrobial agent. The compound's azo group allows for interactions with cellular components, which may enhance its efficacy in biological staining techniques and drug delivery systems.

The biological activity of this compound can be attributed to several mechanisms:

  • Cellular Interaction : The azo group can undergo reduction within cellular environments, leading to the formation of amines that interact with biomolecules. This interaction can alter cellular processes, making it useful in biological applications.
  • Drug Delivery Systems : Its ability to form stable complexes with various drugs enhances its potential as a drug delivery vehicle, improving the bioavailability of therapeutic agents.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of structurally related compounds, including this compound. The findings suggested that compounds with similar structures exhibited varying degrees of cytotoxicity against cancer cell lines such as HeLa and MCF7. The research indicated that the presence of nitro and bromine groups significantly influenced the anticancer activity, highlighting the importance of structural modifications in enhancing therapeutic efficacy .

Case Study 2: Leishmanicidal Activity

Another study focused on the leishmanicidal properties of related compounds. It was found that certain derivatives demonstrated high selectivity and potency against Leishmania species. Although specific data on this compound were not detailed, the structural similarities suggest potential for further exploration in treating leishmaniasis .

Comparative Analysis

The following table summarizes the biological activities and characteristics of this compound compared to similar compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityLeishmanicidal ActivityNotes
This compoundModerateModerateNot evaluatedPotential for drug delivery
3-hydroxy-2-methylene-3-(4-bromophenyl)propanenitrileHighHighHighIC(50)=12.5 µM against Leishmania
Related Nitro CompoundsVariableLow to ModerateVariableStructural modifications matter

Q & A

Q. Advanced

  • Solubility discrepancies : Compare computational logP values (e.g., via QSPR models ) with experimental measurements (HPLC retention times or shake-flask tests). Adjust solvent polarity or use co-solvents .
  • Reactivity mismatches : Validate DFT-calculated reaction pathways (activation energies, intermediates) with kinetic studies (e.g., in situ IR monitoring) .

What are the potential applications of this compound in medicinal chemistry?

Q. Advanced

  • Lead compound optimization : The bromine and nitro groups enhance binding to biological targets (e.g., kinases or GPCRs) via halogen bonding and electron-withdrawing effects .
  • Anticancer activity : Similar nitrile-containing analogs inhibit tubulin polymerization or induce apoptosis in cancer cell lines (e.g., IC₅₀ < 10 µM in MCF-7 cells) .
  • Structure-activity relationship (SAR) : Modifications at the propanenitrile core (e.g., substituent variation) can refine potency and selectivity .

Could this compound be used in materials science, such as porous frameworks?

Q. Advanced

  • Covalent organic frameworks (COFs) : The nitrile group may participate in cyclotrimerization to form triazine-linked networks, similar to COF-1/5 synthesis .
  • Electronic materials : The electron-deficient nitrophenyl group could enhance charge transport in organic semiconductors .

What safety protocols are essential for handling this compound?

Q. Basic

  • Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact (H313/H333 ).
  • Ventilation : Use fume hoods to prevent inhalation of brominated aromatic vapors .
  • Waste disposal : Halogenated waste should be segregated and treated via incineration or approved chemical degradation .

How should researchers address conflicting spectral data (e.g., NMR vs. X-ray)?

Q. Advanced

  • Dynamic effects in NMR : Low-temperature NMR or variable-temperature studies can resolve fluxional behavior (e.g., rotational isomers) .
  • Crystallographic refinement : Ensure high-resolution X-ray data (R-factor < 0.05) and validate against DFT-optimized geometries .

What computational methods are suitable for modeling its electronic properties?

Q. Advanced

  • DFT calculations : Use B3LYP/6-311G** to predict HOMO/LUMO energies, polarizability, and dipole moments .
  • Molecular docking : Simulate interactions with biological targets (e.g., AutoDock Vina) using crystal structures from the PDB .

How can reaction mechanisms be elucidated for its synthesis?

Q. Advanced

  • Isotopic labeling : Use ¹³C-labeled nitriles to track bond formation via MS/MS .
  • Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. protiated substrates to identify rate-determining steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.